4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methoxy group, as well as an amino group linked to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-4-methoxy-2-nitropyridine, undergoes nitration followed by reduction to yield 5-chloro-4-methoxy-2-aminopyridine.
Amidation: The aminopyridine derivative is then reacted with succinic anhydride under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methoxypyridine-4-boronic acid
- 2-chloro-5-methoxy-4-pyridylboronic acid
- 2-chloro-5-methoxypyridine-4-ylboronic acid
Uniqueness
4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11ClN2O4 |
---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
4-[(5-chloro-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-7-4-8(12-5-6(7)11)13-9(14)2-3-10(15)16/h4-5H,2-3H2,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
BWJNOTRPMXKSBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1Cl)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.